molecular formula C12H24 B095965 Cyclododecane-d24 CAS No. 16450-78-5

Cyclododecane-d24

Cat. No. B095965
CAS RN: 16450-78-5
M. Wt: 192.47 g/mol
InChI Key: DDTBPAQBQHZRDW-JFPVQUMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclododecane-d24 is a deuterated analogue of cyclododecane, a cyclic hydrocarbon compound. It is widely used in scientific research as a versatile tool due to its unique properties. Cyclododecane-d24 is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. It has a low melting point and is soluble in most organic solvents. Cyclododecane-d24 has been used in various fields of research, including chemistry, biology, and material science.

Mechanism Of Action

Cyclododecane-d24 is an inert compound that does not interact with biological systems. It is used as a solvent or a reference standard in scientific research and does not have any pharmacological activity.

Biochemical And Physiological Effects

Cyclododecane-d24 is a non-toxic compound that does not have any biochemical or physiological effects on living organisms. It is commonly used in scientific research as a solvent or a reference standard.

Advantages And Limitations For Lab Experiments

Cyclododecane-d24 has several advantages in scientific research. It is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. It has a low melting point and is soluble in most organic solvents. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. However, the synthesis of cyclododecane-d24 is a complex process that requires specialized equipment and expertise. It is also an expensive compound, which can limit its use in some research applications.

Future Directions

Cyclododecane-d24 has several potential future applications in scientific research. It can be used as a solvent or a reference standard in a variety of experiments. It can also be used in material science research as a coating or a template for the synthesis of nanomaterials. Additionally, cyclododecane-d24 can be used as a tool for the study of protein-ligand interactions and drug discovery.
Conclusion:
In conclusion, cyclododecane-d24 is a valuable tool in scientific research due to its unique properties. It is commonly used in NMR spectroscopy as a solvent and a reference standard. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. It is also used as a standard in mass spectrometry and gas chromatography. Cyclododecane-d24 is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. While it has limitations due to its complexity and expense, it has several potential future applications in scientific research.

Scientific Research Applications

Cyclododecane-d24 is widely used in scientific research as a valuable tool due to its unique properties. It is commonly used in NMR spectroscopy as a solvent and a reference standard. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. It is also used as a standard in mass spectrometry and gas chromatography.

properties

CAS RN

16450-78-5

Product Name

Cyclododecane-d24

Molecular Formula

C12H24

Molecular Weight

192.47 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriocyclododecane

InChI

InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

DDTBPAQBQHZRDW-JFPVQUMHSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

SMILES

C1CCCCCCCCCCC1

Canonical SMILES

C1CCCCCCCCCCC1

Other CAS RN

16450-78-5

synonyms

Cyclododecane-d24

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
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Synthesis routes and methods III

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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